molecular formula C15H15N3O4 B1351804 Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate CAS No. 881041-96-9

Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate

Cat. No.: B1351804
CAS No.: 881041-96-9
M. Wt: 301.3 g/mol
InChI Key: NDEIJXLJDIKSLH-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of pyranopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile under reflux conditions . The reaction is usually catalyzed by a base such as piperidine or (S)-proline .

Industrial Production Methods

Industrial production methods for this compound often utilize eco-friendly catalysts and solvents to enhance yield and reduce environmental impact. For example, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with enzymes such as topoisomerase, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

Properties

IUPAC Name

methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-7-10-11(8-3-5-9(19)6-4-8)12(15(20)21-2)13(16)22-14(10)18-17-7/h3-6,11,19H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIJXLJDIKSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C(=O)OC)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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